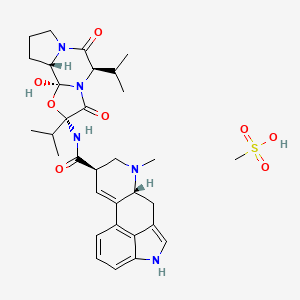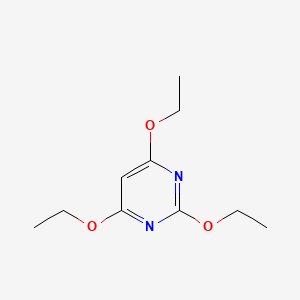
2,4,6-Triethoxy-pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triethoxy-pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triethoxy-pyrimidine typically involves the reaction of pyrimidine derivatives with ethylating agents. One common method is the ethylation of 2,4,6-trihydroxy-pyrimidine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the hydroxy groups with ethoxy groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity. The choice of solvents, catalysts, and reaction conditions can be optimized to minimize by-products and reduce environmental impact.
化学反応の分析
Types of Reactions: 2,4,6-Triethoxy-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can yield partially or fully reduced pyrimidine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ethoxy-substituted pyrimidine derivatives, while oxidation and reduction reactions can produce pyrimidine derivatives with altered oxidation states.
科学的研究の応用
2,4,6-Triethoxy-pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: this compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,6-Triethoxy-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
2,4,6-Trihydroxy-pyrimidine: Lacks the ethoxy groups and has different chemical properties and reactivity.
2,4,6-Trimethoxy-pyrimidine: Contains methoxy groups instead of ethoxy groups, leading to variations in solubility and reactivity.
2,4,6-Trichloro-pyrimidine: Substituted with chlorine atoms, resulting in distinct chemical behavior and applications.
Uniqueness: 2,4,6-Triethoxy-pyrimidine is unique due to the presence of ethoxy groups, which impart specific chemical properties such as increased lipophilicity and altered reactivity. These characteristics make it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H16N2O3 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
2,4,6-triethoxypyrimidine |
InChI |
InChI=1S/C10H16N2O3/c1-4-13-8-7-9(14-5-2)12-10(11-8)15-6-3/h7H,4-6H2,1-3H3 |
InChIキー |
FMBCOINDOLIFTQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=NC(=N1)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B13741039.png)
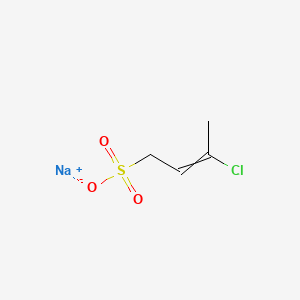
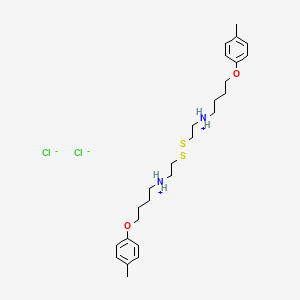
![2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13741044.png)

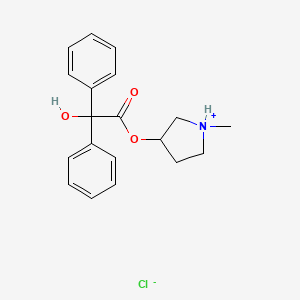
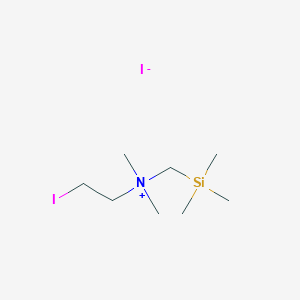
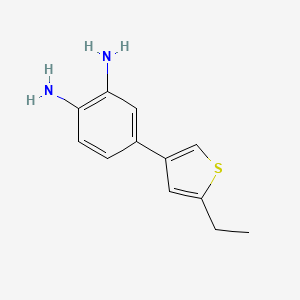
![1-azabicyclo[2.2.2]octan-3-yl 2-tert-butyl-2-hydroxy-5-methylhex-5-en-3-ynoate](/img/structure/B13741083.png)
![N,N'-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine](/img/structure/B13741085.png)

![7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B13741100.png)
